REACTION_CXSMILES
|
[N:1]1[C:6]2[C:7]3[CH2:13][CH2:12][CH2:11][CH2:10][C:8]=3[O:9][C:5]=2[C:4](O)=[N:3][CH:2]=1.O=P(Cl)(Cl)[Cl:17]>>[Cl:17][C:4]1[C:5]2[O:9][C:8]3[CH2:10][CH2:11][CH2:12][CH2:13][C:7]=3[C:6]=2[N:1]=[CH:2][N:3]=1
|
Name
|
|
Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
N1=CN=C(C2=C1C1=C(O2)CCCC1)O
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Name
|
|
Quantity
|
3 mL
|
Type
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reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
110 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 15 mL sealed tube
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Type
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CUSTOM
|
Details
|
sealed
|
Type
|
CUSTOM
|
Details
|
POCl3 was removed under reduced pressure
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Type
|
CUSTOM
|
Details
|
the resultant residue was purified by FCC (40% EtOAc/hexanes)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)C1=C(O2)CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.27 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |